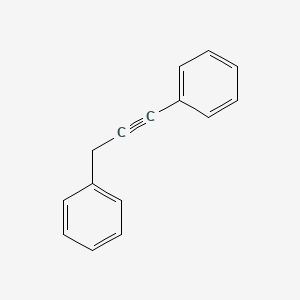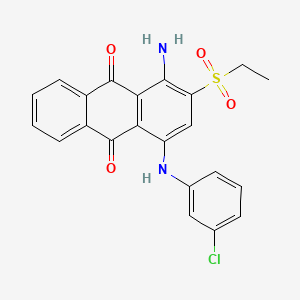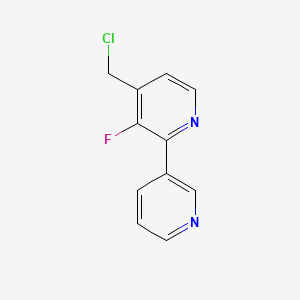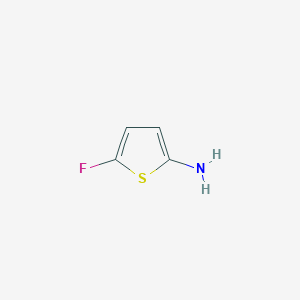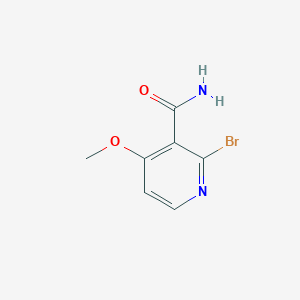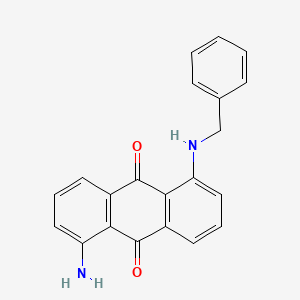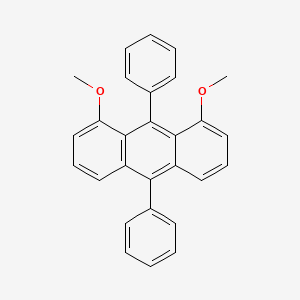
1,8-Dimethoxy-9,10-diphenylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dimethoxy-9,10-diphenylanthracene is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs) and photon upconversion systems. This compound, with its unique substitution pattern, exhibits distinct optical and electronic properties that are of interest in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Dimethoxy-9,10-diphenylanthracene can be synthesized through a multi-step process involving the functionalization of anthracene. One common method involves the bromination of anthracene followed by a Suzuki coupling reaction with phenylboronic acid. The reaction is typically catalyzed by tetrakis(triphenylphosphine)palladium(0) and carried out in an inert atmosphere . The crude product is then purified using column chromatography to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dimethoxy-9,10-diphenylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinones, while reduction can produce dihydroanthracenes.
Wissenschaftliche Forschungsanwendungen
1,8-Dimethoxy-9,10-diphenylanthracene has several scientific research applications:
Chemistry: Used as a chromophore in photophysical studies and as a sensitizer in photon upconversion systems.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the development of OLEDs and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 1,8-Dimethoxy-9,10-diphenylanthracene primarily involves its photophysical properties. The compound can absorb light and transfer energy through triplet-triplet annihilation, a process that is crucial for photon upconversion . This mechanism involves the transfer of triplet excitons between molecules, leading to the emission of higher-energy photons.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its use in chemiluminescence and OLEDs.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in similar applications.
1,8-Dimethoxyanthracene: Another derivative with distinct photophysical properties.
Uniqueness
1,8-Dimethoxy-9,10-diphenylanthracene stands out due to its specific substitution pattern, which imparts unique electronic and optical properties. This makes it particularly valuable in applications requiring precise control over photophysical behavior, such as in advanced optoelectronic devices and photon upconversion systems .
Eigenschaften
CAS-Nummer |
80034-49-7 |
|---|---|
Molekularformel |
C28H22O2 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
1,8-dimethoxy-9,10-diphenylanthracene |
InChI |
InChI=1S/C28H22O2/c1-29-23-17-9-15-21-25(19-11-5-3-6-12-19)22-16-10-18-24(30-2)28(22)26(27(21)23)20-13-7-4-8-14-20/h3-18H,1-2H3 |
InChI-Schlüssel |
XPYFGBJIJSCWOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=C3C(=C2C4=CC=CC=C4)C=CC=C3OC)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


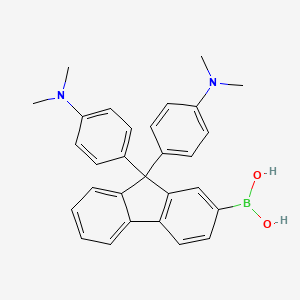
![Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one](/img/structure/B13146536.png)


![[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate](/img/structure/B13146560.png)
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
